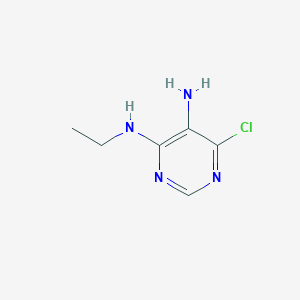

6-chloro-N4-ethylpyrimidine-4,5-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 517784. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-ethylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-2-9-6-4(8)5(7)10-3-11-6/h3H,2,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCQRGAUEMMNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325767 | |

| Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98140-03-5 | |

| Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 6-chloro-N4-ethylpyrimidine-4,5-diamine

An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-N4-ethylpyrimidine-4,5-diamine

Foreword: The Strategic Importance of the Pyrimidine Scaffold

Substituted pyrimidines represent a class of privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their prevalence is due to their bioisosteric relationship with purines, allowing them to act as effective mimics for the adenosine moiety of ATP, a key substrate for kinase enzymes.[1] Consequently, pyrimidine derivatives are extensively explored as kinase inhibitors for applications in oncology and autoimmune diseases.[2][3] Within this class, this compound is a critical building block. Its specific arrangement of functional groups—a reactive chlorine atom, a nucleophilic diamine system, and a defined N-ethyl substituent—provides a versatile platform for generating libraries of targeted compounds with high potency and selectivity. This guide offers a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this key intermediate, intended for researchers and professionals in drug development.

Part 1: Strategic Synthesis Pathway

The synthesis of this compound is most efficiently achieved through a two-step sequence commencing with 4,6-dichloro-5-nitropyrimidine. This strategy leverages the principles of regioselective nucleophilic aromatic substitution (SNAr) followed by a robust reduction of a nitro group.

Causality of the Synthetic Design

-

Choice of Starting Material : 4,6-dichloro-5-nitropyrimidine is an ideal precursor. The two chlorine atoms serve as excellent leaving groups for SNAr reactions. Crucially, the electron-withdrawing nitro group at the C5 position strongly activates the pyrimidine ring towards nucleophilic attack, making the subsequent substitution reaction highly efficient.

-

Regioselectivity of N-Ethylation : The SNAr reaction with ethylamine is designed to occur selectively at the C4 position. This regioselectivity is dictated by the electronic environment of the pyrimidine ring. The C4 and C6 positions are electronically distinct, and the C4 position is generally more susceptible to nucleophilic attack in 5-nitropyrimidines. This controlled introduction of the ethylamino group is fundamental to the final structure.

-

Nitro Group Reduction : The final step involves the chemical reduction of the nitro group to a primary amine. This transformation is a classic and reliable method in organic synthesis. The use of iron powder in the presence of an acid catalyst (like ammonium chloride) provides a cost-effective, safe, and high-yielding method for this conversion, avoiding more hazardous or expensive reagents like catalytic hydrogenation at high pressure.[4]

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine

-

Reactor Setup : To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,6-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Reagent Preparation : In a separate beaker, prepare a solution of ethylamine (2.0 M in THF, 28.3 mL, 56.7 mmol, 1.1 eq) and triethylamine (8.6 mL, 61.8 mmol, 1.2 eq).

-

Reaction Execution : Cool the flask containing the pyrimidine solution to 0 °C using an ice bath. Add the ethylamine/triethylamine solution dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Work-up : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a yellow solid. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Synthesis of this compound

-

Reactor Setup : To a 500 mL round-bottom flask, add the crude 6-chloro-N-ethyl-5-nitropyrimidin-4-amine from the previous step (approx. 51.5 mmol), ethanol (150 mL), and water (50 mL).

-

Addition of Reagents : To the stirred suspension, add iron powder (14.4 g, 258 mmol, 5.0 eq) and ammonium chloride (2.7 g, 51.5 mmol, 1.0 eq).

-

Reaction Execution : Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. The color of the mixture will change from yellow to a dark brown/black suspension. Monitor the reaction by TLC (50% ethyl acetate in hexanes) until the nitro-intermediate is fully consumed.

-

Work-up : After cooling to room temperature, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol (3 x 50 mL).

-

Isolation and Purification : Combine the filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by either recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[5] The final product is typically obtained as an off-white to light brown solid.

| Parameter | Value/Condition | Rationale |

| Step 1 Reactants | 4,6-dichloro-5-nitropyrimidine, Ethylamine | Core scaffold and nucleophile for SNAr. |

| Step 1 Base | Triethylamine | Scavenges the HCl byproduct of the SNAr reaction. |

| Step 1 Solvent | Tetrahydrofuran (THF) | Aprotic solvent that effectively dissolves reactants. |

| Step 1 Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming drives it to completion. |

| Step 2 Reducing Agent | Iron Powder / NH₄Cl | Effective, inexpensive, and safe system for nitro group reduction.[4] |

| Step 2 Solvent | Ethanol / Water | Provides good solubility for reactants and facilitates the reduction process. |

| Step 2 Temperature | Reflux | Provides the necessary activation energy for the reduction. |

| Purification | Recrystallization / Column Chromatography | Standard methods to remove impurities and isolate the pure final product.[5] |

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Visualizing the Characterization Workflow

Caption: Workflow for the analytical characterization of the target compound.

Expected Analytical Data

The following table summarizes the expected results from the primary characterization techniques.

| Technique | Parameter | Expected Result | Purpose |

| ¹H NMR | Chemical Shift (δ) | ~7.8-8.0 ppm (s, 1H, pyrimidine C2-H) | Confirms pyrimidine ring structure. |

| ~5.0-5.5 ppm (br s, 1H, N4-H) | Identifies the ethylamino proton. | ||

| ~4.0-4.5 ppm (br s, 2H, C5-NH₂) | Identifies the C5 primary amine protons. | ||

| ~3.4-3.6 ppm (q, 2H, -CH₂-) | Confirms the methylene group of the ethyl substituent. | ||

| ~1.2-1.4 ppm (t, 3H, -CH₃) | Confirms the methyl group of the ethyl substituent. | ||

| ¹³C NMR | Chemical Shift (δ) | ~150-160 ppm (C4, C6, C2) | Identifies the carbon atoms of the pyrimidine ring. |

| ~120-130 ppm (C5) | Identifies the C5 carbon bearing the amino group. | ||

| ~35-40 ppm (-CH₂-) | Confirms the methylene carbon. | ||

| ~14-16 ppm (-CH₃) | Confirms the methyl carbon. | ||

| Mass Spec. (HRMS) | [M+H]⁺ | Calculated: 187.0694 | Confirms the molecular formula (C₆H₁₀ClN₄). |

| Isotopic Pattern | M+ and M+2 peaks in ~3:1 ratio | Confirms the presence of a single chlorine atom. | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3300 cm⁻¹ (N-H stretch, multiple bands) | Confirms the presence of primary and secondary amines.[6] |

| 1620-1550 cm⁻¹ (C=N, C=C ring stretch) | Confirms the aromatic pyrimidine core.[7] | ||

| 800-750 cm⁻¹ (C-Cl stretch) | Suggests the presence of the chloro-substituent. | ||

| HPLC | Purity | >95% (Area under curve) | Quantifies the purity of the final compound.[8] |

Note: NMR chemical shifts are estimates and may vary based on the solvent used (e.g., DMSO-d₆, CDCl₃). Broad signals for N-H protons are common due to quadrupole broadening and exchange.[9]

Step-by-Step Characterization Methodologies

-

Sample Preparation : A small amount (5-10 mg) of the purified product is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. A separate, more dilute sample is prepared in an HPLC-grade solvent (e.g., acetonitrile/water) for MS and HPLC analysis. For IR, a small amount of solid is used directly (e.g., in a KBr pellet or with a diamond ATR accessory).

-

NMR Spectroscopy :

-

Acquire a ¹H NMR spectrum to identify all proton environments. Integrate the signals to confirm the proton count for each group.

-

Acquire a ¹³C NMR spectrum (proton-decoupled) to identify all unique carbon environments.

-

If necessary, perform 2D NMR experiments (e.g., HSQC, HMBC) to definitively assign proton and carbon signals and confirm connectivity.

-

-

Mass Spectrometry :

-

Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF).

-

Identify the protonated molecular ion peak [M+H]⁺.

-

Verify that the measured mass is within 5 ppm of the calculated exact mass for the molecular formula C₆H₁₀ClN₄.

-

Examine the isotopic pattern of the molecular ion to confirm the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

-

-

Infrared (IR) Spectroscopy :

-

High-Performance Liquid Chromatography (HPLC) :

-

Develop a suitable reversed-phase HPLC method (e.g., C18 column).

-

The mobile phase could consist of a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

-

Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm).

-

A pure sample should exhibit a single major peak. The area percentage of this peak is used to quantify the purity of the compound.[8]

-

References

- Vertex AI Search. (2026). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.

- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.

- Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV.

- Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. The Journal of Organic Chemistry.

- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate.

- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R., & Powers, D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R., & Powers, D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage.

- Williams, H. D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH.

- MySkinRecipes. (n.d.). 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine.

- Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.

- Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

-

Journal of the Chemical Society C. (n.d.). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][11][12]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. RSC Publishing. Retrieved from

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Semantic Scholar. (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives.

- PubMed. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors.

- PubChem. (n.d.). 6-chloro-n4-methylpyrimidine-4,5-diamine (C5H7ClN4).

- ChemicalBook. (n.d.). N4-BUTYL-6-CHLORO-PYRIMIDINE-4,5-DIAMINE synthesis.

- NIH. (n.d.). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. PMC.

- NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. NIST WebBook.

- Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

- MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Sigma-Aldrich. (n.d.). 6-Chloro-N4-methyl-pyrimidine-4,5-diamine.

- ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

Sources

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]

- 3. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]

- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 6-chloro-N4-ethylpyrimidine-4,5-diamine: Synthesis, Applications, and Experimental Protocols

Abstract: This document provides a comprehensive technical overview of 6-chloro-N4-ethylpyrimidine-4,5-diamine, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide covers its fundamental chemical properties, detailed synthetic methodologies with mechanistic insights, and its critical role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and safety guidelines are provided for laboratory professionals.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrimidine derivative featuring strategically placed functional groups that are pivotal for its utility in chemical synthesis. The primary amino group at the C5 position and the secondary ethylamino group at the C4 position, combined with a reactive chlorine atom at C6, make it a versatile intermediate for creating diverse molecular libraries.

IUPAC Name: this compound[1] CAS Number: 98140-03-5[1][2]

The core structure consists of a pyrimidine ring, which is a foundational scaffold in numerous biologically active compounds.[3] The arrangement of its substituents allows for sequential and regioselective reactions, a highly desirable trait in the synthesis of complex molecules.

| Property | Value | Source |

| Molecular Formula | C6H9ClN4 | [2] |

| Molecular Weight | 172.62 g/mol | [2] |

| MDL Number | MFCD07440140 | [2] |

| Canonical SMILES | NC1=C(Cl)N=CN=C1NCC | [2] |

| Purity | Typically ≥95% | [1] |

Chemical Structure:

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process starting from a more readily available pyrimidine precursor. A common and logical pathway involves the sequential functionalization of 4,6-dichloro-5-nitropyrimidine. This approach offers excellent control over the regioselectivity of the substitutions.

The process can be broken down into two primary transformations:

-

Selective Nucleophilic Aromatic Substitution (SNAr): The first step involves the reaction of 4,6-dichloro-5-nitropyrimidine with ethylamine. The electron-withdrawing nitro group at the C5 position activates the chlorine atoms at C4 and C6 towards nucleophilic attack. The C4 position is generally more reactive, allowing for selective monosubstitution with ethylamine under controlled conditions. This selectivity is a cornerstone of pyrimidine chemistry, enabling the precise installation of substituents.

-

Reduction of the Nitro Group: Following the successful installation of the ethylamino group, the nitro group at the C5 position is reduced to a primary amine. This is commonly achieved using reducing agents like iron powder in the presence of an acid catalyst (e.g., ammonium chloride) or catalytic hydrogenation.[4] This step unmasks the second key amine functionality, completing the synthesis.

Below is a diagram illustrating this synthetic workflow.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine diamines are a privileged scaffold in medicinal chemistry, recognized for their wide range of biological activities.[4] this compound serves as a crucial starting material for the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[5]

The molecule's utility stems from its distinct reactive sites:

-

The C6-Chloro Group: This position is susceptible to further nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which are often essential for tuning the potency and selectivity of a drug candidate.

-

The C5-Amino Group: This primary amine can be acylated, alkylated, or used as a handle to build larger, more complex structures. It is frequently involved in forming key hydrogen bonds with target proteins.

-

The N4-Ethylamino Group: The ethyl group can be further modified, although it often serves as a simple substituent to occupy a specific hydrophobic pocket within a protein's active site.

This trifunctional nature allows medicinal chemists to systematically explore the chemical space around the pyrimidine core to optimize drug properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Caption: Role as a versatile scaffold in medicinal chemistry.

Experimental Protocol: Synthesis

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous substituted pyrimidines.[4]

Objective: To synthesize this compound.

Step 1: Synthesis of 6-Chloro-N4-ethyl-5-nitropyrimidin-4-amine

-

To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethylamine (1.2 eq) in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture in vacuo.

-

Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by flash chromatography.

Step 2: Synthesis of this compound

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0 eq) and ammonium chloride (0.6 eq) to the solution.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 3-5 hours.

-

Monitor the reduction of the nitro group by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate in vacuo to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent to obtain the crude target compound.

-

Purify the product by flash chromatography or recrystallization to yield this compound as a solid.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with several hazard statements.[1][7]

| Hazard Information | Precautionary Measures |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Danger / Warning[1][7] |

| Hazard Statements | H302: Harmful if swallowed.[1][7]H312: Harmful in contact with skin.[1]H315: Causes skin irritation.[1][7]H318/H319: Causes serious eye damage/irritation.[1][7]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1][7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[7] Use only outdoors or in a well-ventilated area.[7] |

| Handling | Avoid breathing dust, fumes, or vapors.[7][8] Wash skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][8] Store under an inert atmosphere at 2-8°C.[2] |

| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]IF ON SKIN: Wash with plenty of soap and water.[7]IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined structure and multiple reactive sites provide a robust platform for the synthesis of diverse and complex molecules, particularly for targeting protein kinases. The synthetic routes are well-established, allowing for its efficient production. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide serves as a foundational resource for researchers and scientists leveraging this versatile building block in their synthetic and medicinal chemistry endeavors.

References

-

MySkinRecipes. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine. Available at: [Link]

-

Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal. Available at: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]

-

National Center for Biotechnology Information. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. Available at: [Link]

-

NIST. Pyrimidine, 4,5-diamino-6-chloro-. Available at: [Link]

-

National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]

-

PubChem. 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. Available at: [Link]

-

ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Available at: [Link]

Sources

- 1. 98140-03-5 | this compound - AiFChem [aifchem.com]

- 2. 98140-03-5|this compound|BLD Pharm [bldpharm.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]

- 6. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 6-chloro-N4-ethylpyrimidine-4,5-diamine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 6-chloro-N4-ethylpyrimidine-4,5-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the results but also the underlying principles and experimental methodologies. Our approach is grounded in established scientific principles to ensure the trustworthiness and accuracy of the presented information.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise characterization of novel derivatives like the one discussed here is paramount for understanding their chemical properties, predicting their behavior in biological systems, and ensuring their purity and identity in drug discovery and development pipelines. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk you through the acquisition and interpretation of the key spectroscopic data for this compound.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS spectra. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial.[2][3] For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. The deuterium nucleus is not detected in ¹H NMR, thus preventing solvent signals from obscuring the analyte's spectrum.[3]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent is recommended.[2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2][4]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.[2] The presence of solid particles can distort the magnetic field homogeneity, leading to broadened spectral lines.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]

Instrumental Parameters:

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.[2]

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance and sensitivity of the ¹³C nucleus)

-

Experimental Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Solid Film Method):

This method is suitable for solid samples and is often preferred for its simplicity.[5]

-

Dissolution: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[5]

-

Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). These materials are transparent to infrared radiation.[6]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid compound on the plate.[5] The quality of the spectrum is dependent on the film's thickness; if peaks are too intense, the film is too thick, and if they are too weak, it is too thin.[5]

Instrumental Parameters:

A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Background Scan: A background spectrum of the clean, empty salt plate is recorded first. This is then automatically subtracted from the sample spectrum to remove any signals from the instrument or atmosphere (e.g., CO₂ and water vapor).

-

Sample Scan: The salt plate with the sample film is placed in the spectrometer's beam path, and the spectrum is recorded.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Experimental Workflow for IR Data Acquisition

Caption: Workflow for IR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis.

Sample Preparation:

Proper sample preparation is critical for successful mass spectrometry analysis to ensure the analyte is in a suitable form for ionization and to minimize interference from contaminants.[7][8][9][10][11]

-

Solubilization: Dissolve a small amount of the sample in a solvent compatible with the chosen ionization technique. For Electrospray Ionization (ESI), a mixture of methanol or acetonitrile with water is common.[8]

-

Concentration: The sample should be diluted to a low concentration (typically in the low µg/mL to ng/mL range) to avoid saturating the detector.

-

Filtration: Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the instrument.[8]

Instrumental Parameters (High-Resolution Mass Spectrometry - HRMS):

-

Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy, which is essential for confirming the elemental composition.

-

Acquisition Mode: Positive ion mode is used to detect the [M+H]⁺ ion.

-

Mass Range: A scan range of m/z 50-500 is appropriate to detect the molecular ion and any potential fragments.

Experimental Workflow for MS Data Acquisition

Caption: Workflow for MS sample preparation and data acquisition.

Spectroscopic Data and Interpretation

The following sections present the expected spectroscopic data for this compound and provide a detailed interpretation based on established principles and data from related compounds.

¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | H-2 (pyrimidine ring) |

| ~5.5 | Broad Singlet | 2H | -NH₂ (C5-amine) |

| ~5.0 | Broad Triplet | 1H | -NH- (ethyl group) |

| ~4.5 | Broad Singlet | 2H | -NH₂ (C4-amine) |

| ~3.4 | Quartet | 2H | -CH₂- (ethyl group) |

| ~1.2 | Triplet | 3H | -CH₃ (ethyl group) |

Interpretation:

-

Aromatic Region: The pyrimidine ring has one proton at the C-2 position, which is expected to appear as a singlet in the downfield region (~7.8 ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms.[12]

-

Amine Protons: The two primary amine groups (-NH₂) at C4 and C5 are expected to show broad singlet signals. Their chemical shifts can vary depending on the solvent and concentration. The secondary amine proton (-NH-) of the ethyl group will likely appear as a broad triplet due to coupling with the adjacent methylene group.

-

Aliphatic Region: The ethyl group will exhibit a characteristic pattern: a quartet for the methylene (-CH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.[13]

¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~155 | C-4 |

| ~150 | C-6 |

| ~120 | C-5 |

| ~40 | -CH₂- (ethyl group) |

| ~15 | -CH₃ (ethyl group) |

Interpretation:

The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituents.[14][15][16][17]

-

C-2, C-4, and C-6: These carbons, being adjacent to nitrogen atoms, are expected to resonate at lower field (higher ppm values). The carbon bearing the chlorine atom (C-6) will also be significantly deshielded.

-

C-5: The carbon attached to the two amino groups will appear at a more upfield position compared to the other ring carbons.

-

Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the typical aliphatic region of the spectrum.

IR Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of primary amines |

| 3300 - 3250 | Medium | N-H stretching of secondary amine |

| ~3050 | Weak | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1640 | Strong | N-H bending (scissoring) of primary amines |

| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1100 | Medium | C-N stretching |

| ~800 | Strong | C-Cl stretching |

Interpretation:

The IR spectrum provides clear evidence for the key functional groups.

-

N-H Vibrations: The presence of two primary amino groups and one secondary amino group will result in characteristic N-H stretching bands in the 3450-3250 cm⁻¹ region.[18][19][20] Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one.[18][20] A strong N-H bending vibration around 1640 cm⁻¹ is also expected for the primary amines.[20]

-

C-H Stretching: Aromatic C-H stretching is anticipated at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear below 3000 cm⁻¹.

-

Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will be observed in the 1580-1450 cm⁻¹ region.[12]

-

C-Cl Stretching: The carbon-chlorine bond will give rise to a strong absorption band in the fingerprint region, typically around 800 cm⁻¹.[12]

Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (C₆H₁₀³⁵ClN₅) | 188.06975 |

| [M+H]⁺ (C₆H₁₀³⁷ClN₅) | 190.06680 |

Interpretation:

-

Molecular Ion Peak: Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic pattern. The [M+H]⁺ peak corresponding to the ³⁵Cl isotope will be observed at m/z 188.06975, and the peak for the ³⁷Cl isotope will be at m/z 190.06680. The relative intensity of these peaks will be approximately 3:1, which is the natural abundance ratio of ³⁵Cl to ³⁷Cl. This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals from the substituents.[21][22][23][24] For this compound, potential fragmentation could involve the loss of the ethyl group or parts of it.

Structural Elucidation from Spectroscopic Data

Caption: Relationship between spectroscopic data and structural information.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic characterization of this compound. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and compositional information from MS, a complete and unambiguous structural elucidation can be achieved. The experimental protocols outlined herein are designed to be robust and reproducible, ensuring the generation of high-quality data. This comprehensive spectroscopic analysis is a critical step in the journey of any novel compound from the laboratory to potential therapeutic applications.

References

- Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry.

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Retrieved from [Link]

- Kumar, A., & Kumar, R. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.

- Chimichi, S., et al. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

- Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.

- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Rye, R. T. B., et al. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Solubility of Things. (n.d.). Principles of IR Spectroscopy. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Ground-state absorption spectra of 4,5-diaminopyrimidine (4,5DAPy) in... Retrieved from [Link]

- ACS Publications. (2025).

- El-Gazzar, A. R. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013.

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

- Hruska, F. E., & Blonski, W. J. P. (1982). A 'H and 13C nuclear magnetic resonance study of nucleosides with methylated pyrimidine bases. Canadian Journal of Chemistry, 60(23), 3026-3033.

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(11), 1247-1250.

-

PubChem. (n.d.). 4,5-Diaminopyrimidine. Retrieved from [Link]

- ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Journal of Heterocyclic Chemistry.

- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Journal of Heterocyclic Chemistry.

- Marion, L., et al. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(5), 345-352.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,5-Diaminopyrimidine. Retrieved from [Link]

-

Kintek. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. Retrieved from [Link]

- Al-Warhi, T., et al. (2022). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Crystals, 12(11), 1599.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. organomation.com [organomation.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. rockymountainlabs.com [rockymountainlabs.com]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. article.sapub.org [article.sapub.org]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. researchgate.net [researchgate.net]

The Strategic Role of 6-chloro-N4-ethylpyrimidine-4,5-diamine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 6-chloro-N4-ethylpyrimidine-4,5-diamine stands out as a highly versatile and strategic intermediate. Its unique arrangement of functional groups—a reactive chlorine atom and a vicinal diamine—provides a powerful platform for the synthesis of diverse and complex heterocyclic systems. This technical guide delves into the synthesis, chemical properties, and, most importantly, the potential applications of this compound in the development of novel therapeutics, with a particular focus on kinase inhibitors and purine analogs for oncology.

Introduction: The Significance of the Pyrimidine Core

Heterocyclic compounds are fundamental to the development of new drugs, with pyrimidine derivatives holding a place of particular prominence. The pyrimidine ring is a key component of nucleobases, vitamins, and coenzymes, making it a privileged scaffold in drug design.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

This compound is a prime example of a strategically designed pyrimidine intermediate. The ethylamino group at the N4-position can modulate solubility and hydrogen bonding interactions, while the chloro group at the 6-position serves as a versatile synthetic handle for nucleophilic substitution. The adjacent amino groups at the 4- and 5-positions are perfectly poised for cyclization reactions to form fused ring systems, most notably the purine core. This guide will explore the synthetic pathways to this key intermediate and its subsequent elaboration into potentially potent therapeutic agents.

Synthesis of this compound: A Meticulous Approach

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The general and most logical synthetic strategy commences with a doubly activated pyrimidine ring, which is sequentially functionalized.

Synthetic Workflow Overview

The overall synthetic transformation can be visualized as a two-stage process: the initial selective amination of a dichlorinated nitropyrimidine, followed by the reduction of the nitro group to afford the target vicinal diamine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of a closely related analog, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, and represents a robust method for obtaining the title compound.[4]

Step 1: Synthesis of 6-Chloro-N4-ethyl-5-nitropyrimidine-4-amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add a base, such as triethylamine or diisopropylethylamine (2 equivalents), to the solution.

-

Nucleophilic Substitution: Slowly add a solution of ethylamine (1.1-1.2 equivalents) in the same solvent to the reaction mixture. The selective substitution at the C4 position is favored due to the electronic effects of the nitro group.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 6-chloro-N4-ethyl-5-nitropyrimidine-4-amine (1 equivalent) in a mixture of ethanol and water.

-

Reduction: To this solution, add iron powder (3-5 equivalents) and ammonium chloride (0.5-1 equivalent). Heat the mixture to reflux (approximately 80-90 °C).

-

Reaction Monitoring: Stir the reaction vigorously at reflux for 2-6 hours. The disappearance of the yellow color of the starting material is a good visual indicator of the reaction's progress. Confirm completion by TLC.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron residues. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, this compound.

Applications in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of anticancer drugs. The 2,4-diaminopyrimidine scaffold is a well-established core for many of these inhibitors, as it can mimic the hinge-binding interactions of ATP in the kinase active site. This compound is a valuable precursor for creating more complex diaminopyrimidine derivatives with potent and selective kinase inhibitory activity.

General Strategy for Kinase Inhibitor Synthesis

The chloro group at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various aryl or heteroaryl moieties, which can occupy the ribose-binding pocket of the kinase.

Caption: General scheme for the synthesis of kinase inhibitors.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers. A number of pyrimidine-based Aurora kinase inhibitors have been developed. For instance, the synthesis of pyrimidine-based Aurora kinase inhibitors often involves the reaction of a 4,6-dichloropyrimidine with various amines.[5] By analogy, this compound can be utilized in a similar fashion, where the 6-chloro position is displaced by a suitable amine to generate a library of potential inhibitors.

| Precursor | Reagent | Resulting Scaffold | Target Kinase (Example) |

| This compound | 1-Ethylpiperazine | N4-ethyl-6-(4-ethylpiperazin-1-yl)pyrimidine-4,5-diamine | Aurora Kinases[5] |

| This compound | Substituted Anilines | N4-ethyl-N6-arylpyrimidine-4,5-diamine | EGFR, CDK[6] |

A Gateway to Purine Analogs

The 4,5-diamine functionality of this compound is a classic precursor for the construction of the purine ring system. Purine analogs are another critical class of therapeutic agents, with applications as anticancer and antiviral drugs.

The Traube Purine Synthesis and its Modern Variants

The reaction of a 4,5-diaminopyrimidine with a one-carbon electrophile, such as formic acid or triethyl orthoformate, leads to the formation of the imidazole ring, yielding a purine. This is a variation of the classical Traube purine synthesis.

Caption: Synthesis of purine analogs from this compound.

Protocol for Purine Synthesis

A one-pot glycosylation and cyclization procedure has been described for the synthesis of 6-chloropurine ribonucleosides from chloropyrimidines, highlighting the utility of such precursors.[7] The following is a general protocol for the cyclization to a 6-chloropurine.

-

Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in triethyl orthoformate.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as methanesulfonic acid or p-toluenesulfonic acid.

-

Cyclization: Heat the reaction mixture to reflux for 4-8 hours.

-

Work-up and Purification: After cooling, the excess triethyl orthoformate is removed under reduced pressure. The resulting crude 6-chloro-N-ethyl-9H-purin-x-amine can then be purified by crystallization or column chromatography.

The resulting 6-chloropurine is itself a versatile intermediate. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a diverse library of purine analogs for biological screening.

Future Perspectives and Conclusion

This compound is a building block of significant potential in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal starting point for the creation of libraries of complex heterocyclic compounds. The demonstrated utility of closely related diaminopyrimidines in the synthesis of potent kinase inhibitors and purine analogs strongly suggests that this particular intermediate is an under-explored yet highly valuable tool for drug discovery.

Future research should focus on the systematic exploration of the chemical space accessible from this compound. The synthesis and screening of libraries of its derivatives against a panel of kinases and other relevant biological targets are likely to yield novel therapeutic candidates. The insights and protocols provided in this guide are intended to facilitate these efforts and to underscore the strategic importance of this versatile pyrimidine intermediate in the ongoing quest for new and more effective medicines.

References

-

Jafar, N. N. et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

-

Shi, F. et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Available at: [Link]

-

Desai, S. et al. (2023). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Indian Journal of Chemistry, 62, 11-15. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Available at: [Link]

-

Design, synthesis and biological evaluation of pyrimidine-based derivatives as antitumor agents. (2020). Revue Roumaine de Chimie, 65(3), 227-238. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Molecules, 26(6), 1739. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Molecules, 26(6), 1739. Available at: [Link]

-

2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2019). Molecules, 24(21), 3870. Available at: [Link]

-

Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013). Journal of Medicinal Chemistry, 56(4), 1775-1788. Available at: [Link]

-

6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. (2018). Current Protocols in Nucleic Acid Chemistry, 74(1), e57. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 98140-03-5 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine-4,5-Diamine Scaffold: A Privileged Framework in Modern Drug Discovery

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a fundamental heterocyclic structure, is a cornerstone of life itself, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has long positioned the pyrimidine scaffold as a "privileged structure" in the field of medicinal chemistry.[3] Its synthetic tractability and the capacity for diverse substitutions at multiple positions have enabled the development of a vast array of therapeutic agents targeting a wide spectrum of diseases.[4][5] Among the myriad of pyrimidine derivatives, the pyrimidine-4,5-diamine scaffold has emerged as a particularly fruitful starting point for the design of potent and selective inhibitors of key biological targets, driving innovation in oncology, immunology, and beyond. This technical guide provides an in-depth exploration of the biological significance of the pyrimidine-4,5-diamine core, detailing its mechanism of action, structure-activity relationships, and the experimental methodologies underpinning its journey from a chemical scaffold to life-saving therapeutics.

The Pyrimidine-4,5-Diamine Scaffold as a Kinase Inhibitor: A Focus on Oncology

A significant proportion of drug discovery efforts centered on the pyrimidine-4,5-diamine scaffold has been directed towards the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[2] The pyrimidine-4,5-diamine core serves as an excellent bioisostere for the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site of various kinases.

Cyclin-Dependent Kinase (CDK) Inhibition: Halting Uncontrolled Cell Proliferation

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[6] Derivatives of the fused pyrimido[4,5-d]pyrimidine system, which incorporates the pyrimidine-4,5-diamine motif, have shown significant promise as CDK2 inhibitors.[6][7]

CDK2, in complex with cyclin E and cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK2 by pyrimidine-4,5-diamine-based compounds leads to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and ultimately inducing apoptosis in cancer cells.

Caption: Inhibition of CDK2/Cyclin E by a pyrimidine-4,5-diamine-based inhibitor, leading to cell cycle arrest.

Janus Kinase (JAK) Inhibition: Modulating Immune Responses

Janus kinases are a family of non-receptor tyrosine kinases that are essential for cytokine signaling.[8] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and hematological malignancies. Pyrimidine-4,6-diamine derivatives have been designed as potent and selective JAK3 inhibitors.[8]

JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors. Upon cytokine binding, JAK3 is activated and phosphorylates STAT proteins, which then translocate to the nucleus to regulate gene expression. Pyrimidine-4,5-diamine-based JAK3 inhibitors block this phosphorylation event, thereby disrupting the downstream signaling cascade.

Caption: Pyrimidine-4,5-diamine inhibitors block the JAK3-mediated phosphorylation of STAT proteins.

Aurora Kinase Inhibition: Targeting Mitotic Processes

Aurora kinases are a family of serine/threonine kinases that play critical roles in mitosis, including chromosome segregation and cytokinesis.[9] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets. Pyrimidine-2,4-diamine derivatives have been developed as potent Aurora A kinase inhibitors.[10]

Aurora A kinase is essential for the proper formation and function of the mitotic spindle. Inhibition of Aurora A by pyrimidine-4,5-diamine-based compounds leads to defects in spindle assembly, resulting in mitotic arrest and subsequent apoptosis in cancer cells.

Caption: Inhibition of Aurora A kinase by pyrimidine-4,5-diamine derivatives disrupts mitotic spindle formation.

Quantitative Data Summary: Potency of Pyrimidine-4,5-Diamine Derivatives

The following table summarizes the inhibitory activities of selected pyrimidine-4,5-diamine and related derivatives against various biological targets.

| Compound Class | Target | Compound Example | IC50 | Reference |

| Pyrimido[4,5-d]pyrimidine | CDK2 | Compound 7f | 0.05 µM | [7] |

| Pyrimidine-4,6-diamine | JAK3 | Compound 11e | 2.1 nM | [8] |

| 2,4-Diaminopyrimidine | Aurora A | Compound 13 | >50% inhibition at 1.0 µM | [10] |

| Pyrrolo[2,3-d]pyrimidine | EGFR | Compound 53 | 3.3 nM | [11] |

| Tetrahydrobenzo[4][12]thieno[2,3-d]pyrimidine | COX-2 | Compound 6 | 0.04 µM | [13] |

| Triaminopyrimidine | Caspase-1 | AE-2-48 | 13 nM | [14] |

Experimental Protocols

Synthesis of Pyrimidine-4,5-Diamine Derivatives

A general and widely applicable method for the synthesis of the pyrimidine-4,5-diamine scaffold involves the reduction of a 5-nitropyrimidine precursor.

Step-by-step methodology for the synthesis of a generic 4-amino-5-aminomethylpyrimidine:

-

Nitration: Start with a suitable 4-aminopyrimidine derivative. React it with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position.

-

Reduction: The 5-nitro group is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or chemical reduction (e.g., using sodium dithionite or tin(II) chloride).

-

Purification: The resulting pyrimidine-4,5-diamine derivative is purified using standard techniques such as recrystallization or column chromatography.

For the synthesis of fused pyrimido[4,5-d]pyrimidines, a common approach involves the condensation of a 4,5-diaminopyrimidine with a suitable carbonyl compound or its equivalent.[15]

Biological Assays

This protocol describes a luminescence-based assay to quantify the inhibitory potential of compounds against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Test compounds (dissolved in DMSO)

-

Recombinant target kinase (e.g., CDK2/Cyclin A, JAK3, Aurora A)

-

Kinase substrate (e.g., Histone H1 for CDK2)

-

ATP

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate.

-

Enzyme Addition: Add the recombinant kinase enzyme to each well.

-

Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Signal Detection: Add the kinase detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's protocol. This reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the kinase activity.

-

Luminescence Reading: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[16]

This protocol is used to assess the antibacterial activity of pyrimidine derivatives.

Materials:

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (solvent)

-

Sterile borer

Procedure:

-

Plate Preparation: Aseptically swab the surface of the nutrient agar plates with the test bacterial strain.

-

Well Creation: Create wells in the agar using a sterile borer.

-

Compound Addition: Add a defined volume (e.g., 80 µL) of the test compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[11]

Conclusion and Future Perspectives

The pyrimidine-4,5-diamine scaffold has unequivocally established itself as a privileged framework in drug discovery. Its versatility, born from its structural similarity to endogenous purines and its amenability to synthetic modification, has fueled the development of a multitude of biologically active compounds. The remarkable success of pyrimidine-4,5-diamine derivatives as kinase inhibitors in oncology is a testament to the power of scaffold-based drug design. As our understanding of complex disease pathologies deepens, the strategic functionalization of this remarkable scaffold will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human ailments. Future research will likely focus on enhancing the selectivity of these compounds to minimize off-target effects and exploring novel therapeutic applications beyond oncology and inflammation.

References

-

El-Sayed, M. S., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica, 79(3), 429–447. [Link]

-

Clark, J., & Smith, P. (1969). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][7][12]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic, 2777-2781. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Tyndall, S., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5768. [Link]

-

Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168. [Link]

-

El-Gazzar, M. G., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 12345. [Link]

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5468-5492. [Link]

-

Chapman, N. B., & Taylor, H. (1966). Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I. Journal of the Chemical Society C: Organic, 124-127. [Link]

-

Zhang, T., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646–1657. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]

-

Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

-

Rajalakshmi, K., & Kavitha, C. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(5), e090522204556. [Link]

-

Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893343. [Link]

-

El-Gamal, M. I., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]

-

Ellis, A. M., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]

-

Ghorab, M. M., et al. (2014). Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. Acta Poloniae Pharmaceutica, 71(4), 629-640. [Link]

-

Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(2), 52. [Link]

-

Verma, A., et al. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Pharmaceutical Research International, 37(1), 1-15. [Link]

-

Hori, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7489–7508. [Link]

-

Rao, M. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL PYRIMIDINE-4,5-DIAMINE/ PYRIMIDINE-2,4,5-TRIAMINE AS ANTITB AGENT. International Journal of Pharmaceutical Sciences and Research, 12(2), 910-916. [Link]

-

Chiacchio, U., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(39), 5345–5371. [Link]

-

Tyndall, S., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5768. [Link]

-

Isoniazid. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5468-5492. [Link]

-

Tummatorn, J., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 16(15), 1217–1230. [Link]

-

TC-S 7001. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(3), 1435-1449. [Link]

-

Kumar, A., et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Bioorganic & Medicinal Chemistry, 24(12), 2664–2679. [Link]

-

Nagahara, K., et al. (1990). Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-.beta.-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. Journal of Medicinal Chemistry, 33(1), 407-415. [Link]

-

Minoxidil. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(22), 5438. [Link]

-